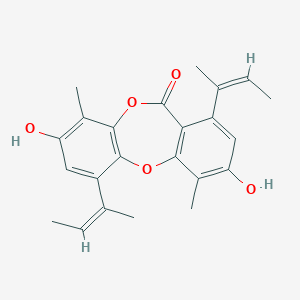
Folipastatin
Übersicht
Beschreibung
Folipastatin is a depsidone compound known for its potent inhibition of phospholipase A2. It is produced by the fungi Aspergillus unguis and Wicklowia aquatica. The molecular formula of this compound is C23H24O5, and it has a molar mass of 380.44 g/mol .
Wissenschaftliche Forschungsanwendungen
Folipastatin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: this compound wird als Modellverbindung zur Untersuchung der Depsidonchemie und ihrer Reaktivität verwendet.
Biologie: Es wird zur Untersuchung der Hemmung der Phospholipase A2 und ihrer Auswirkungen auf zelluläre Prozesse verwendet.
Medizin: Die inhibitorischen Wirkungen von this compound auf die Phospholipase A2 machen es zu einem potenziellen Kandidaten für entzündungshemmende und krebsbekämpfende Therapien.
Industrie: this compound wird bei der Entwicklung neuer Arzneimittel und als biochemisches Werkzeug in verschiedenen industriellen Anwendungen eingesetzt
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es das Enzym Phospholipase A2 hemmt. Dieses Enzym ist an der Hydrolyse von Phospholipiden beteiligt, was zur Freisetzung von Arachidonsäure führt, einem Vorläufer für proinflammatorische Mediatoren. Durch die Hemmung der Phospholipase A2 reduziert this compound die Produktion dieser Mediatoren und übt so entzündungshemmende Wirkungen aus .
Ähnliche Verbindungen:
Nidulin: Eine weitere Depsidonverbindung mit ähnlichen inhibitorischen Wirkungen auf die Phospholipase A2.
Aspergillomarasmin: Eine Verbindung, die von Aspergillus-Arten produziert wird und ähnliche biologische Aktivitäten aufweist.
Einzigartigkeit von this compound: this compound ist aufgrund seiner spezifischen Struktur und seiner potenten Hemmung der Phospholipase A2 einzigartig. Seine Produktion durch Aspergillus unguis und Wicklowia aquatica unterscheidet es außerdem von anderen ähnlichen Verbindungen .
Wirkmechanismus
Target of Action
Folipastatin is a potent inhibitor of phospholipase A2 . Phospholipase A2 is an enzyme that catalyzes the hydrolysis of the sn-2 position of phospholipids, releasing arachidonic acid and lysophospholipids. This enzyme plays a crucial role in the inflammatory response and other physiological processes.
Mode of Action
This compound interacts with phospholipase A2, inhibiting its activity .
Biochemical Pathways
By inhibiting phospholipase A2, this compound affects the arachidonic acid pathway . This pathway is involved in the production of eicosanoids, which are signaling molecules that mediate inflammation and other immune responses. By inhibiting this pathway, this compound can potentially reduce inflammation and modulate immune responses .
Result of Action
The primary result of this compound’s action is the inhibition of phospholipase A2, leading to a decrease in the production of eicosanoids . This can potentially lead to reduced inflammation and modulation of immune responses.
Biochemische Analyse
Biochemical Properties
Folipastatin plays a significant role in biochemical reactions, particularly as an inhibitor of PLA2 . It interacts with PLA2, inhibiting the release of arachidonic acid from rat polymorphonuclear leukocytes . The nature of these interactions involves the binding of this compound to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating the activity of PLA2, an enzyme that plays a crucial role in the production of eicosanoids, which are signaling molecules that regulate inflammation and other cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with PLA2 . By inhibiting PLA2, this compound can potentially alter gene expression and cellular metabolism, given the role of eicosanoids in these processes.
Metabolic Pathways
This compound is involved in the metabolic pathway of phospholipids, where it interacts with PLA2 . This interaction could potentially affect metabolic flux or metabolite levels, given the role of PLA2 in lipid metabolism.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Folipastatin wird typischerweise aus der Fermentationsbrühe von Aspergillus unguis isoliert. Der Prozess umfasst eine Lösungsmittelextraktion, gefolgt von einer Reihe chromatographischer Techniken und einer Rekristallisation. Die chemische Struktur von this compound wird mit spektroskopischen Methoden wie Protonen-Kernresonanzspektroskopie und Kohlenstoff-13-Kernresonanzspektroskopie aufgeklärt .
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet die großtechnische Fermentation von Aspergillus unguis unter kontrollierten Bedingungen. Die Fermentationsbrühe wird dann verarbeitet, um this compound mit Lösungsmittelextraktion und chromatographischen Techniken zu extrahieren und zu reinigen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Folipastatin durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.
Häufige Reagenzien und Bedingungen:
Oxidation: this compound kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen oxidiert werden.
Reduktion: Die Reduktion von this compound kann mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.
Substitution: Substitutionsreaktionen, die this compound betreffen, verwenden typischerweise Reagenzien wie Halogene oder Nukleophile unter basischen oder sauren Bedingungen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während die Reduktion reduzierte Formen von this compound erzeugen kann .
Vergleich Mit ähnlichen Verbindungen
Nidulin: Another depsidone compound with similar inhibitory effects on phospholipase A2.
Aspergillomarasmine: A compound produced by Aspergillus species with similar biological activities.
Uniqueness of Folipastatin: this compound is unique due to its specific structure and potent inhibition of phospholipase A2. Its production by Aspergillus unguis and Wicklowia aquatica also distinguishes it from other similar compounds .
Eigenschaften
IUPAC Name |
1,7-bis[(Z)-but-2-en-2-yl]-3,9-dihydroxy-4,10-dimethylbenzo[b][1,4]benzodioxepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O5/c1-7-11(3)15-9-17(24)13(5)20-19(15)23(26)28-21-14(6)18(25)10-16(12(4)8-2)22(21)27-20/h7-10,24-25H,1-6H3/b11-7-,12-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMKBGPTPXPMBH-OXAWKVHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=CC(=C3C)O)C(=CC)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=CC(=C3C)O)/C(=C\C)/C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139959-71-0 | |
| Record name | Folipastatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139959710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FOLIPASTATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E323392EAO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Folipastatin and where is it found?
A1: this compound is a natural compound with a depsidone carbon skeleton []. It was originally isolated from the fermentation broth of the fungus Aspergillus unguis []. More recently, it was also discovered in a newly described freshwater fungus called Wicklowia aquatica [].
Q2: What is the known biological activity of this compound?
A2: this compound has been identified as an inhibitor of phospholipase A2 [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Aminophenyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B163984.png)
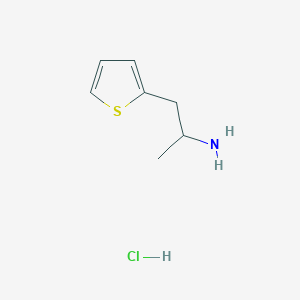

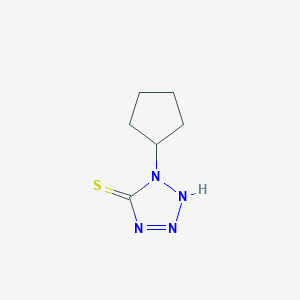


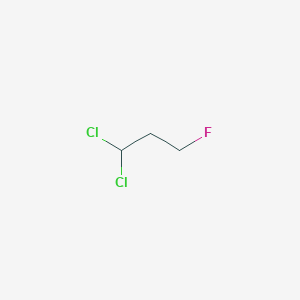
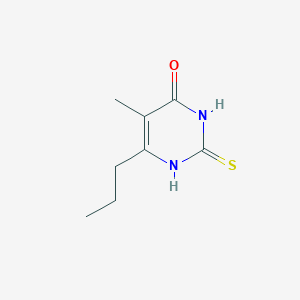

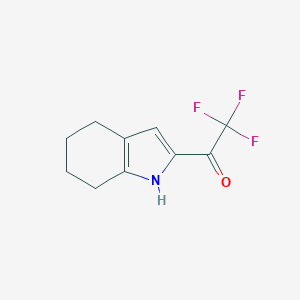

![(9Z,12Z)-N-[(2R)-1-hydroxypropan-2-yl]octadeca-9,12-dienamide](/img/structure/B164035.png)


